Manganese divalerate

CAS No.: 70268-41-6

Cat. No.: VC18497293

Molecular Formula: C10H18MnO4

Molecular Weight: 257.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70268-41-6 |

|---|---|

| Molecular Formula | C10H18MnO4 |

| Molecular Weight | 257.19 g/mol |

| IUPAC Name | manganese(2+);pentanoate |

| Standard InChI | InChI=1S/2C5H10O2.Mn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |

| Standard InChI Key | RIPRKTVEBCPYNQ-UHFFFAOYSA-L |

| Canonical SMILES | CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

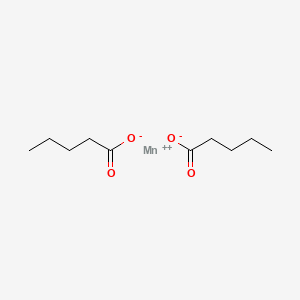

Manganese divalerate consists of a central manganese(II) ion coordinated by two pentanoate (valerate) anions. The molecular formula C₁₀H₁₈MnO₄ corresponds to a molar mass of 257.19 g/mol . The valerate ligands each contribute a carboxylate group (-COO⁻), forming a likely octahedral geometry around the Mn²⁺ center, as is typical for high-spin d⁵ manganese(II) complexes .

Key structural data:

The compound’s 2D and 3D conformational data, accessible via PubChem , reveal a planar carboxylate arrangement around the metal center, stabilized by ionic interactions.

Computed and Experimental Properties

PubChem lists several computed physicochemical properties:

| Property | Value | Method |

|---|---|---|

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 4 | Cactvs 3.4.8.18 |

| Topological Polar SA | 80.3 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 15 | PubChem |

Experimental data on solubility and thermal stability remain sparse, though manganese carboxylates generally exhibit moderate solubility in polar solvents like water and methanol .

Synthesis and Production

Conventional Synthesis Routes

Manganese divalerate is typically synthesized via acid-base reactions between manganese precursors and valeric acid. A plausible method involves:

-

Reaction Equation:

-

Process Conditions:

This method mirrors the synthesis of analogous manganese carboxylates, where carbonate or hydroxide precursors react with carboxylic acids under mild heating .

Challenges in Purification

Isolating manganese divalerate requires careful crystallization due to its hygroscopic nature. Impurities such as unreacted valeric acid or manganese oxides (e.g., MnO, Mn₃O₄) may necessitate recrystallization from ethanol or acetone .

Recent Research and Future Directions

Mechanistic Studies

DFT calculations on manganese carboxylates (e.g., Mn-Al spinels ) suggest that ligand geometry influences redox activity. Similar analyses for divalerate could elucidate its catalytic potential.

Environmental Impact

Manganese’s role in biogeochemical cycles raises questions about divalerate’s persistence. Studies on its degradation pathways (e.g., photolysis, microbial metabolism) are critical for environmental risk assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume